
Dihydropanaxacol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropanaxacol belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, this compound is considered to be a fatty alcohol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease and Neuroprotection
- Dihydropyridine calcium channel blockers (DiCCBs), which include compounds related to dihydropanaxacol, have been associated with a reduced risk of Parkinson's disease. This protective effect is particularly pronounced in older patients (Pasternak et al., 2012). Additionally, studies have shown that these compounds might offer reduced mortality among patients with Parkinson's disease, though they do not significantly impact the risk of dementia associated with the disease.
Medicinal Chemistry and Drug Development
- The dihydropyridine (DHP) scaffold, which includes this compound, is crucial in the development of various drug molecules and natural products, including alkaloids. It plays a key role in the synthesis of drugs with diverse medicinal properties (Sharma & Singh, 2017).
Biomedical Applications
- Superhydrophobic materials, which can be derived from dihydropyridines, are increasingly used in biomedical applications. These include substrates to control protein adsorption, cellular interaction, bacterial growth, and as platforms for drug delivery devices and diagnostic tools (Falde et al., 2016).
Cardiovascular Applications
- Some dihydropyridines are used in cardiovascular medicine. They are involved in the treatment of coronary diseases, serving as coronary dilators, anti-hypertensives, and in the management of muscular and vascular spasms (Anderson, 1998).
Synthetic and Natural Product Synthesis
- This compound has been synthesized for research purposes, particularly in the study of cytotoxic polyacetylenes from the callus of Panax ginseng. This synthesis helps in understanding the absolute configuration and biological activities of such compounds (Fujimoto et al., 1990).
Antihypertensive Therapy
- Dihydropyridine calcium channel blockers are significant in the management of hypertension, especially in Eastern Asians. They have been shown to provide superior protection against stroke and offer similar protection against myocardial infarction (Wang et al., 2011).
Pharmaceutical Solubility and Thermodynamics
- Research on dihydropyrimidine derivatives, related to this compound, has focused on addressing their solubility challenges in aqueous media, which is crucial for their effective use in cancer treatment (Shakeel et al., 2016).
Multidrug-Resistance in Cancer Chemotherapy
- Dihydropyridines, including this compound, have been explored for their potential as multidrug-resistance-reversing agents in cancer chemotherapy, highlighting their importance beyond cardiovascular applications (Edraki et al., 2009).
Eigenschaften
CAS-Nummer |
113122-25-1 |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
heptadeca-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3 |
InChI-Schlüssel |
ZEWGSHDZCDJZJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
Kanonische SMILES |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
Andere CAS-Nummern |
113122-25-1 |
Synonyme |
dihydropanaxacol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



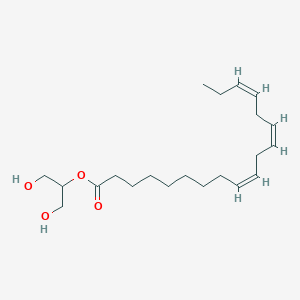
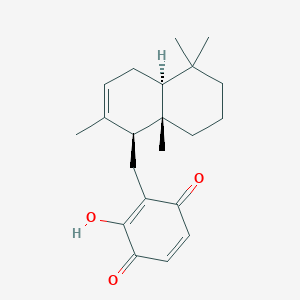
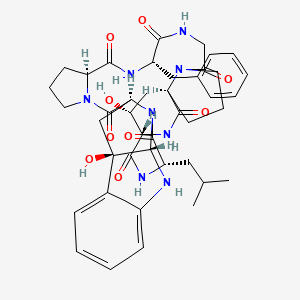
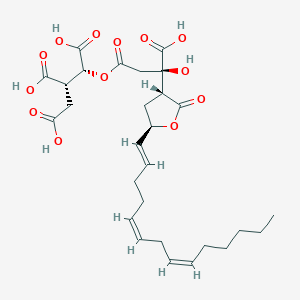
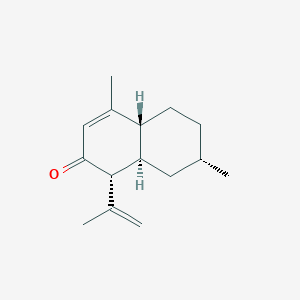

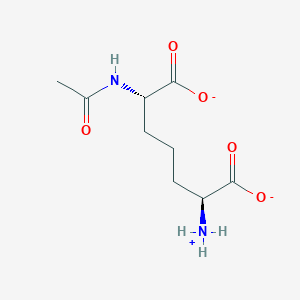
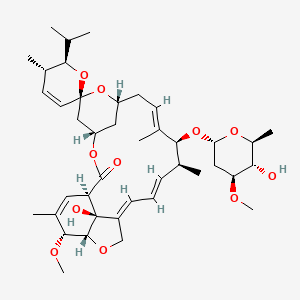
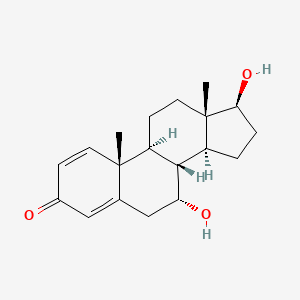

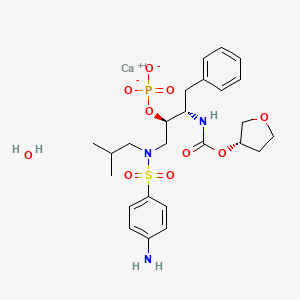

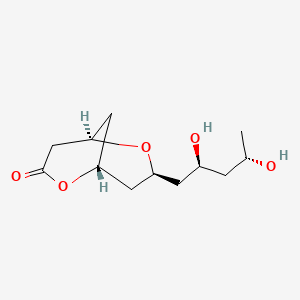
![methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1248787.png)